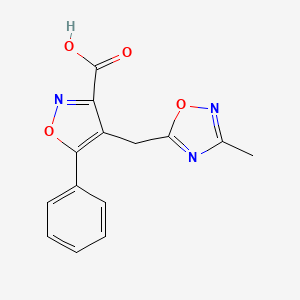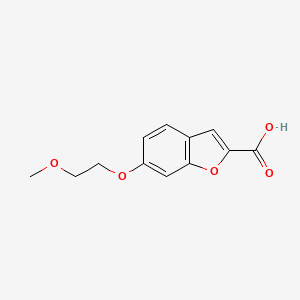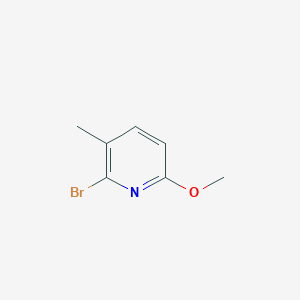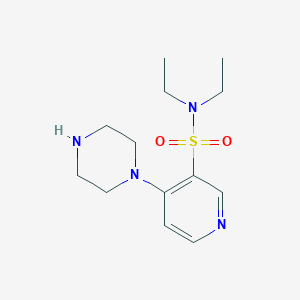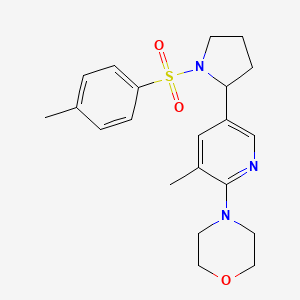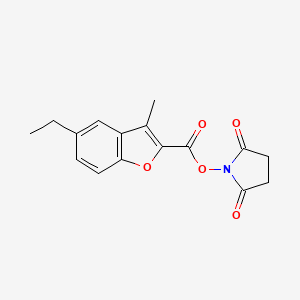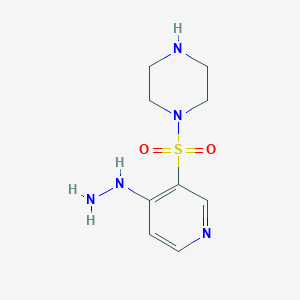
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine is a complex organic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by the presence of a hydrazinyl group attached to a pyridine ring, which is further connected to a sulfonyl group and a piperazine ring. The unique structure of this compound makes it a valuable candidate for various scientific research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine typically involves the reaction of 4-hydrazinylpyridine with sulfonyl chloride, followed by the introduction of a piperazine ring. The reaction conditions often require the use of a base such as triethylamine to facilitate the formation of the sulfonyl group. The process can be summarized as follows:
Step 1: Reaction of 4-hydrazinylpyridine with sulfonyl chloride in the presence of triethylamine.
Step 2: Introduction of the piperazine ring through nucleophilic substitution.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo compounds.
Reduction: The pyridine ring can undergo reduction to form piperidine derivatives.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Alkyl halides or acyl chlorides.
Major Products:
Oxidation: Azo compounds.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Wissenschaftliche Forschungsanwendungen
1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine involves its interaction with specific molecular targets. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The sulfonyl group enhances the compound’s solubility and stability, allowing it to effectively reach its targets. The piperazine ring provides structural rigidity, facilitating the compound’s binding to its molecular targets.
Vergleich Mit ähnlichen Verbindungen
1-(4-Pyridyl)piperazine: Shares the pyridine and piperazine rings but lacks the hydrazinyl and sulfonyl groups.
1-Ethyl-4-((4-hydrazinylpyridin-3-yl)sulfonyl)piperazine: Similar structure with an ethyl group instead of a hydrogen atom.
Uniqueness: 1-((4-Hydrazinylpyridin-3-yl)sulfonyl)piperazine is unique due to the presence of both hydrazinyl and sulfonyl groups, which confer distinct chemical properties and biological activities. The combination of these functional groups allows for versatile chemical reactions and potential therapeutic applications.
Eigenschaften
Molekularformel |
C9H15N5O2S |
|---|---|
Molekulargewicht |
257.32 g/mol |
IUPAC-Name |
(3-piperazin-1-ylsulfonylpyridin-4-yl)hydrazine |
InChI |
InChI=1S/C9H15N5O2S/c10-13-8-1-2-12-7-9(8)17(15,16)14-5-3-11-4-6-14/h1-2,7,11H,3-6,10H2,(H,12,13) |
InChI-Schlüssel |
NRPYNKKPSKGKCW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)S(=O)(=O)C2=C(C=CN=C2)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Bromo-3,5-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11805713.png)

![4-(1-Aminoethyl)-6,7,8,9-tetrahydro-2H-cyclohepta[c]pyridin-3(5H)-one](/img/structure/B11805729.png)

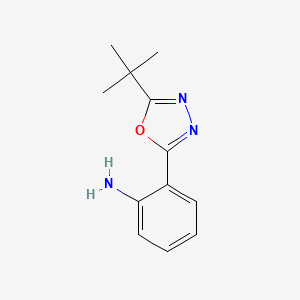


![N-[(Z)-(3,5-dibromo-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide](/img/structure/B11805766.png)
